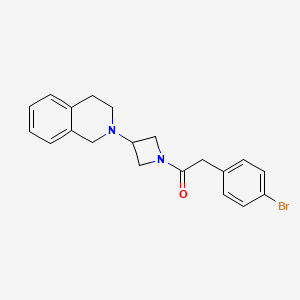
2-(4-bromophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-bromophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)ethanone is a useful research compound. Its molecular formula is C20H21BrN2O and its molecular weight is 385.305. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 2-(4-bromophenyl)-1-(3-(3,4-dihydroisoquinolin-2(1H)-yl)azetidin-1-yl)ethanone is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to provide a detailed overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C21H23BrN2O with a molecular weight of 399.3 g/mol. The structure features a bromophenyl group and a dihydroisoquinoline moiety, which are known to enhance biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C21H23BrN2O |
| Molecular Weight | 399.3 g/mol |
| CAS Number | 2034486-66-1 |
Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including the formation of the azetidine ring and subsequent functionalization with the bromophenyl and dihydroisoquinoline groups. Various synthetic pathways have been explored to optimize yield and purity.
Antimicrobial Activity
Research has indicated that derivatives of compounds similar to This compound exhibit significant antimicrobial properties. For instance, studies have shown effectiveness against Mycobacterium tuberculosis and various bacterial strains, including Staphylococcus aureus and Bacillus subtilis .
Anticancer Potential
The compound has been evaluated for its anticancer properties, particularly as an inhibitor of aldo-keto reductase AKR1C3, an enzyme implicated in breast and prostate cancer . The mechanism involves binding to the active site of the enzyme, thereby inhibiting its function and potentially reducing tumor growth.
Case Study 1: Antitubercular Activity
A study conducted on structurally similar compounds revealed that certain derivatives exhibited potent antitubercular activity. The compounds were tested using the Lowenstein-Jensen medium method, showing significant inhibition against Mycobacterium tuberculosis at concentrations as low as 10 µg/mL .
Case Study 2: Inhibition of Cancer Cell Lines
In vitro studies demonstrated that derivatives based on the dihydroisoquinoline structure inhibited the proliferation of various cancer cell lines. The IC50 values indicated effective cytotoxicity at nanomolar concentrations, suggesting potential therapeutic applications in oncology .
Propiedades
IUPAC Name |
2-(4-bromophenyl)-1-[3-(3,4-dihydro-1H-isoquinolin-2-yl)azetidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21BrN2O/c21-18-7-5-15(6-8-18)11-20(24)23-13-19(14-23)22-10-9-16-3-1-2-4-17(16)12-22/h1-8,19H,9-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CAPLKUBLBMFVSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3CN(C3)C(=O)CC4=CC=C(C=C4)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














